molecular formula C14H10FN5O B2968172 N-(2-fluorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide CAS No. 1396783-91-7

N-(2-fluorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide

Cat. No.: B2968172
CAS No.: 1396783-91-7
M. Wt: 283.266
InChI Key: FWEGBIYDDOBREX-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide is a chemical compound of interest in medicinal chemistry and chemical biology research. Tetrazole derivatives are known to be important scaffolds in pharmaceutical research due to their role as bioisosteres, often used to replace carboxylic acid groups or other heterocycles in drug design to modulate properties like potency, metabolic stability, and bioavailability . The specific incorporation of a 2-fluorophenyl group is a common structural modification in medicinal chemistry, as the fluorine atom can significantly influence a molecule's electronic properties, lipophilicity, and its interaction with biological targets . Researchers investigate such compounds for their potential biological activities, which can include anti-inflammatory properties . This compound is provided for research use only and is strictly intended for laboratory investigation by qualified professionals. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the safety data sheet and handle all materials according to established laboratory safety protocols.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-phenyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN5O/c15-11-8-4-5-9-12(11)16-14(21)13-17-19-20(18-13)10-6-2-1-3-7-10/h1-9H,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEGBIYDDOBREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves the reaction of 2-fluoroaniline with phenyl isocyanate to form the corresponding urea derivative. This intermediate is then subjected to cyclization with sodium azide in the presence of a suitable catalyst to form the tetrazole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

N-(2-fluorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors. This binding can inhibit or activate specific pathways, leading to the desired biological effect. The fluorophenyl group enhances the compound’s stability and binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The following table compares key structural and molecular properties of N-(2-fluorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide with related carboxamide derivatives:

Compound Name Core Heterocycle Substituents on Amide Nitrogen Substituents on Heterocycle Molecular Weight Molecular Formula
This compound (Target) Tetrazole 2-fluorophenyl Phenyl 297.27* C14H10FN5O
N-(5-chloro-2-hydroxyphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide Tetrazole 5-chloro-2-hydroxyphenyl 4-(trifluoromethyl)phenyl 383.71 C15H9ClF3N5O2
2-(4-(2-(benzylthio)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide Tetrazole 2,2,2-trifluoroethyl 4-(benzylthioacetamido)phenyl 450.4 C19H16F3N5O2S
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide Thiazole 2-chloro-6-methylphenyl Amino 267.74* C11H10ClN3OS

*Calculated based on molecular formula.

Key Observations:

Heterocycle Core :

  • The tetrazole core (Target, ) offers metabolic stability and hydrogen-bonding capabilities, whereas thiazole-based analogs (e.g., ) may exhibit different electronic profiles due to sulfur’s polarizability.
  • Thiazole derivatives (e.g., ) often display varied bioactivity, such as antimicrobial properties, as seen in nitrothiophene carboxamides ().

Substituent Effects :

  • Fluorine and Trifluoromethyl Groups : The Target’s 2-fluorophenyl group enhances lipophilicity (logP ~2.5–3.0 estimated), while the trifluoromethyl group in increases electronegativity and resistance to oxidative metabolism.
  • Chloro and Hydroxy Groups : The chloro and hydroxy substituents in may improve target binding but reduce solubility compared to the Target.

Molecular Weight and Solubility :

  • The Target (MW 297.27) is smaller than (MW 450.4) and (MW 383.71), suggesting better membrane permeability.
  • Polar groups (e.g., hydroxy in ) may increase aqueous solubility but reduce blood-brain barrier penetration.

Biological Activity

N-(2-fluorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its ability to mimic biological molecules, enhancing its potential interactions with various biological targets. The fluorophenyl group contributes to the compound's stability and binding affinity.

Biological Activities

1. Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Data

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus8 - 16
Klebsiella pneumoniae16
Escherichia coli32
Staphylococcus epidermidis2 - 4 (most susceptible strain)

The compound showed promising results, particularly against clinical isolates of S. epidermidis, where it achieved MIC values as low as 2 µg/mL, indicating strong antibacterial potential.

2. Anticancer Activity

The anticancer properties of this compound have also been investigated. Studies demonstrate that this compound can inhibit the proliferation of various cancer cell lines.

Anticancer Efficacy Data

Cancer Cell Line IC50 (µM)
A-431 (human epidermoid carcinoma)< 10
Jurkat (human T-cell leukemia)< 20

In vitro assays indicated that the compound exhibits cytotoxic effects comparable to established chemotherapeutics like doxorubicin, with IC50 values suggesting effective inhibition of cell growth .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The tetrazole moiety allows for hydrogen bonding and other interactions that modulate protein activity. This can lead to either inhibition or activation of signaling pathways relevant to microbial resistance or cancer cell proliferation.

Case Studies

Several studies have been conducted to elucidate the biological activity of this compound:

  • Study on Antimicrobial Activity : A recent study evaluated the efficacy of this compound against a panel of clinical bacterial strains. The results indicated that the compound displayed superior antibacterial activity compared to standard antibiotics, particularly against resistant strains.
  • Cancer Cell Line Evaluation : In another study focusing on cancer treatment, the compound was tested against multiple human cancer cell lines. It was found to induce apoptosis in a dose-dependent manner, highlighting its potential as a therapeutic agent in oncology .

Q & A

Q. How to validate conflicting data from enzymatic vs. cell-based assays?

  • Methodological Answer :
  • Off-Target Profiling : Use broad-panel kinase profiling (e.g., Eurofins KinaseProfiler™) to identify non-specific interactions.
  • Cellular Context : Account for differences in cell membrane permeability or efflux pump activity (e.g., P-gp overexpression) .

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